molecular formula C5H11ClF3N B15300742 Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride

Cat. No.: B15300742
M. Wt: 177.59 g/mol
InChI Key: NHFUSBRUNMOOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H11ClF3N It is a derivative of amine and is characterized by the presence of trifluoromethyl and methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride typically begins with the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with methylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods:

    Large-Scale Synthesis: For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidation typically results in the formation of corresponding amides or nitriles.

    Reduction Products: Reduction leads to the formation of simpler amines.

    Substitution Products: Substitution reactions yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a catalyst or a catalyst precursor in various chemical reactions.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the behavior of trifluoromethylated amines in biological systems.

Medicine:

    Drug Development: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride can inhibit specific enzymes by binding to their active sites.

    Receptor Interaction: It may interact with certain receptors, altering their activity and leading to various biological effects.

Mechanism:

    Binding: The compound binds to the target molecule, forming a stable complex.

    Inhibition/Activation: This binding can either inhibit or activate the target, depending on the nature of the interaction.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-methylpropan-2-amine
  • 2,2,2-Trifluoroethylamine
  • Trifluoromethylamine

Comparison:

  • Structural Differences: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride has a unique combination of trifluoromethyl and methyl groups, which distinguishes it from other similar compounds.
  • Chemical Properties: The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and stability.
  • Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its use in specific synthetic and industrial processes.

Properties

Molecular Formula

C5H11ClF3N

Molecular Weight

177.59 g/mol

IUPAC Name

1,1,1-trifluoro-N,2-dimethylpropan-2-amine;hydrochloride

InChI

InChI=1S/C5H10F3N.ClH/c1-4(2,9-3)5(6,7)8;/h9H,1-3H3;1H

InChI Key

NHFUSBRUNMOOEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)(F)F)NC.Cl

Origin of Product

United States

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